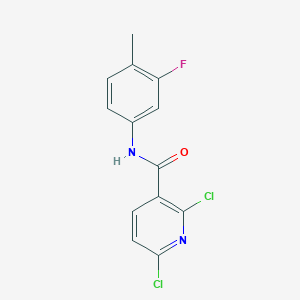
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as CEP-33779, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the NF-κB pathway, which is involved in regulating the immune response, inflammation, and cell survival.
作用机制
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key regulator of NF-κB. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it activates the transcription of target genes. This compound is a reversible inhibitor of NF-κB and does not affect the DNA-binding activity of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. It inhibits the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and RANTES. This compound also inhibits the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL, and induces apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various physiological and pathological processes. This compound is also a reversible inhibitor, which allows for the study of the temporal effects of NF-κB inhibition. However, there are also limitations to the use of this compound. It has been shown to have off-target effects on other signaling pathways, such as the JAK/STAT pathway, which may complicate the interpretation of results. In addition, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways. This compound has been shown to synergize with other inhibitors, such as PI3K inhibitors and HDAC inhibitors, in inducing apoptosis in cancer cells. Another area of interest is the use of this compound in preclinical studies of inflammatory diseases and cancer. This compound has shown promising results in animal models of rheumatoid arthritis, asthma, and cancer. Finally, the development of more potent and selective NF-κB inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成方法
The synthesis of N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide involves several steps, including the synthesis of the pyrrolidine ring, the coupling of the benzamide moiety, and the introduction of the prop-2-enoylamino group. The final product is obtained in high yield and purity using a combination of chromatographic and crystallization techniques.
科学研究应用
N-(2-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been extensively used in scientific research to study the NF-κB pathway and its role in various physiological and pathological processes. It has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and endothelial cells. This compound has been used to investigate the role of NF-κB in inflammation, cancer, autoimmune diseases, and viral infections.
属性
IUPAC Name |
N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-15(21)18-13-7-5-12(6-8-13)16(22)19-14-9-10-20(11(2)3)17(14)23/h4-8,11,14H,1,9-10H2,2-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHEKZFILFHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2665634.png)
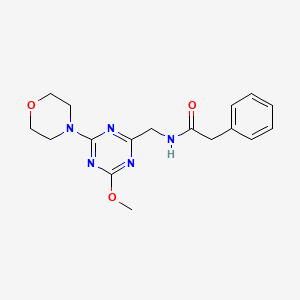
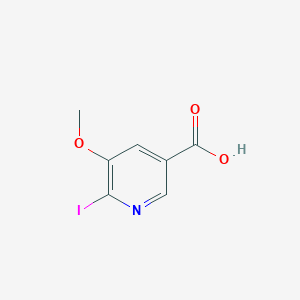
![Diethyl 5-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2665639.png)

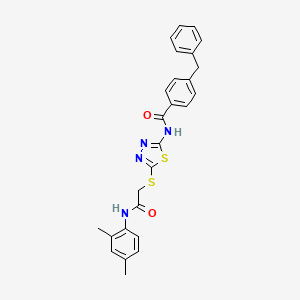
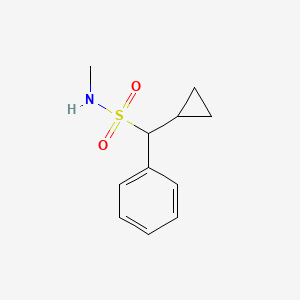
![2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)
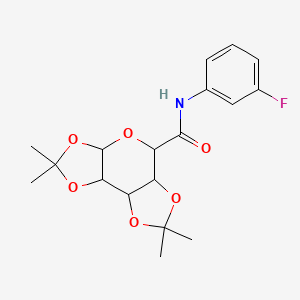
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
![2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole](/img/structure/B2665649.png)
![N-[[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2665650.png)
